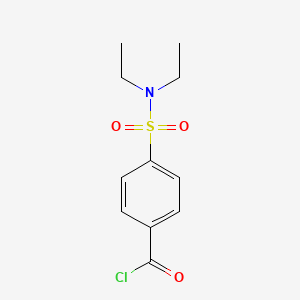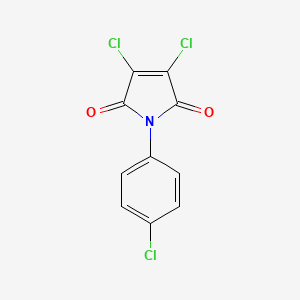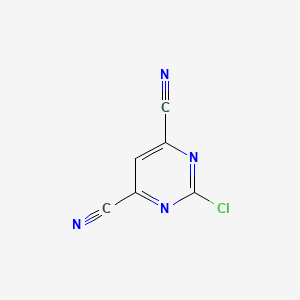![molecular formula C10H10O2 B3032680 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol CAS No. 35697-13-3](/img/structure/B3032680.png)
1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
Descripción general
Descripción
“1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol” is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 . The compound is stored at 0-8°C and appears as a brown powder .
Molecular Structure Analysis
The InChI code for “1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol” is 1S/C10H10O2/c11-8-3-1-2-6-4-9-10 (12-9)5-7 (6)8/h1-3,9-11H,4-5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
As mentioned earlier, “1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol” is a brown powder . It has a molecular weight of 162.19 and is stored at 0-8°C .Aplicaciones Científicas De Investigación
Conclusion
1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol holds promise across diverse scientific domains. Researchers continue to explore its multifaceted applications, and its unique properties make it an exciting compound for future investigations . If you’d like more detailed information on any specific application, feel free to ask! 😊
Safety And Hazards
Propiedades
IUPAC Name |
1a,2,7,7a-tetrahydronaphtho[6,7-b]oxiren-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-3-1-2-6-4-9-10(12-9)5-7(6)8/h1-3,9-11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXHQVCPIWPYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CC3=C1C=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498624 | |
| Record name | 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol | |
CAS RN |
35697-13-3 | |
| Record name | 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



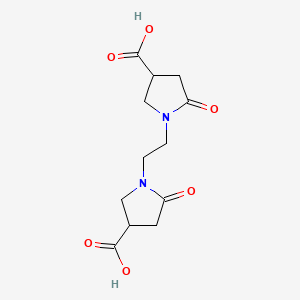
![2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone](/img/structure/B3032603.png)
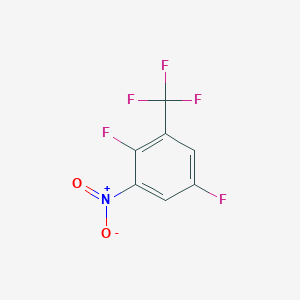
![2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-](/img/structure/B3032607.png)
![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)
![Benzoic acid, 2-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-](/img/structure/B3032609.png)

